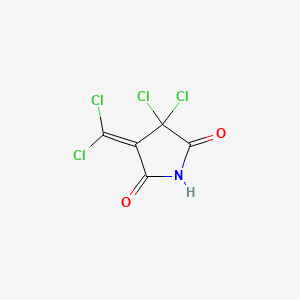

3,3-Dichloro-4-(dichloromethylene)-2,5-pyrrolidinedione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

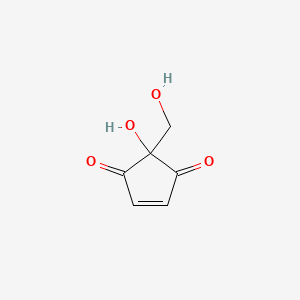

3, 3-Dichloro-4-(dichloromethylene)-2, 5-pyrrolidinedione, also known as dc-dcm-P, belongs to the class of organic compounds known as pyrrolidine-2-ones. These are pyrrolidines which bear a C=O group at position 2 of the pyrrolidine ring. 3, 3-Dichloro-4-(dichloromethylene)-2, 5-pyrrolidinedione is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, 3, 3-dichloro-4-(dichloromethylene)-2, 5-pyrrolidinedione is primarily located in the cytoplasm.

Scientific Research Applications

Mutagenicity Studies

3,3-Dichloro-4-(dichloromethylene)-2,5-pyrrolidinedione has been identified as a potent mutagen produced by the chlorination of simulated poultry chiller water. It's one of the most powerful mutagenic disinfection by-products of chlorination ever reported. Its mutagenicity has been studied extensively, showing that synthetic analogs of this compound are direct-acting mutagens in the Ames tester strain TA-100. Computational energies of its molecular orbitals show a quantitative correlation with bacterial mutagenicity values (Haddon et al., 1996); (Freeman et al., 2001).

Chemical Synthesis and Reactions

This compound is involved in various chemical synthesis and reaction studies. It has been used in Diels-Alder reactions, forming part of complex chemical processes such as the generation of pyridine o-quinodimethane analogues and the synthesis of functionalized o-bis(chloromethyl)pyridines. These studies demonstrate its versatility in organic synthesis and potential applications in chemical industries (Carly et al., 1996); (Carly et al., 1995).

Polymerization and Material Science

In material science, this compound has been utilized in the study of polymerizations and the transformation of polymeric films. It demonstrates how such compounds can be incorporated into polymer chains, thereby altering the properties of the resulting materials, like electrical conductivity and structural integrity (Itoh et al., 1995).

Other Applications

Other studies have explored its use in the synthesis of new organic ligands, understanding the properties of pyrrole derivatives, and examining its role in the formation of supramolecular polymers. These studies showcase the compound's potential in diverse fields like organic chemistry, supramolecular chemistry, and materials science (Dziewulska-Kułaczkowska & Bartyzel, 2011); (Gale et al., 2002).

properties

CAS RN |

165606-93-9 |

|---|---|

Product Name |

3,3-Dichloro-4-(dichloromethylene)-2,5-pyrrolidinedione |

Molecular Formula |

C5HCl4NO2 |

Molecular Weight |

248.9 g/mol |

IUPAC Name |

3,3-dichloro-4-(dichloromethylidene)pyrrolidine-2,5-dione |

InChI |

InChI=1S/C5HCl4NO2/c6-2(7)1-3(11)10-4(12)5(1,8)9/h(H,10,11,12) |

InChI Key |

QURBORJOJALFAD-UHFFFAOYSA-N |

SMILES |

C1(=C(Cl)Cl)C(=O)NC(=O)C1(Cl)Cl |

Canonical SMILES |

C1(=C(Cl)Cl)C(=O)NC(=O)C1(Cl)Cl |

Other CAS RN |

165606-93-9 |

synonyms |

3,3-dichloro-4-(dichloromethylene)-2,5-pyrrolidinedione DC-DCM-P |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

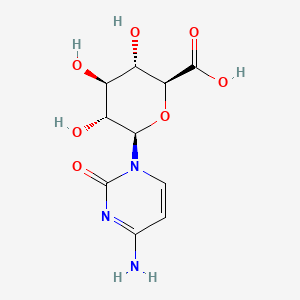

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{[3-(Acetyloxy)-4-(hexadecyloxy)butyl]sulfanyl}-n,n,n-trimethylpropan-1-aminium iodide](/img/structure/B1196564.png)